4-Azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt)
Description
Molecular Formula and Crystallographic Analysis
The molecular formula of 4-azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt) is established as C₁₃H₁₃F₉N₄O₆ with a molecular weight of 492.25 grams per mole. This formulation indicates the presence of the parent heterocyclic compound 4-azetidin-3-yl-pyrimidin-2-amine (C₇H₁₀N₄, molecular weight 150.18 grams per mole) combined with three equivalents of trifluoroacetic acid (C₂HF₃O₂). The substantial increase in molecular weight from the free base to the salt form demonstrates the significant contribution of the trifluoroacetic acid components to the overall molecular structure.
Crystallographic investigations of related azetidin-pyrimidine compounds provide valuable insights into the expected structural parameters of this salt. Analysis of similar compounds reveals that azetidine rings typically adopt puckered conformations due to ring strain, with bond angles deviating from ideal tetrahedral geometry. The four-membered azetidine ring system exhibits characteristic structural features including compressed nitrogen-carbon-carbon bond angles and elongated carbon-carbon bonds compared to unstrained cyclic systems.
The pyrimidine moiety in the compound contributes to the overall planarity of the aromatic portion of the molecule. Crystallographic data from related pyrimidine-containing compounds indicate that the six-membered heterocyclic ring maintains aromatic character with characteristic carbon-nitrogen and carbon-carbon bond lengths within the aromatic system. The attachment point between the azetidine and pyrimidine rings creates a specific geometric constraint that influences the overall molecular conformation.
Table 1 presents comparative crystallographic parameters for related azetidin-pyrimidine structures:
| Compound | Space Group | Unit Cell Volume (Ų) | Density (g/cm³) | Crystal System |
|---|---|---|---|---|
| Azetidine-pyrimidine salt A | Triclinic P1̅ | 654.28 | 1.489 | Triclinic |
| Azetidine-pyrimidine salt B | Triclinic P1̅ | 747.48 | 1.446 | Triclinic |
| Azetidine-pyrimidine salt C | Monoclinic C2/c | 1909.03 | 1.553 | Monoclinic |
The trifluoroacetic acid counterions in the salt structure occupy specific positions within the crystal lattice, forming hydrogen bonding networks that stabilize the overall structure. The high electronegativity of the fluorine atoms in the trifluoromethyl groups creates strong electron-withdrawing effects that enhance the acidity of the carboxylic acid groups, facilitating proton transfer to the basic nitrogen centers of the heterocyclic system.
Properties
IUPAC Name |
4-(azetidin-3-yl)pyrimidin-2-amine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.3C2HF3O2/c8-7-10-2-1-6(11-7)5-3-9-4-5;3*3-2(4,5)1(6)7/h1-2,5,9H,3-4H2,(H2,8,10,11);3*(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZFRENXVUBVOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NC=C2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F9N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalysts
Temperature: Reactions are typically conducted at ambient to moderate temperatures (25-50 °C) to balance reaction rate and minimize side reactions such as polymerization or ring opening.
Solvents: Common solvents include dimethyl sulfoxide (DMSO), acetonitrile (CH3CN), and dichloromethane (DCM), chosen for their ability to dissolve reactants and maintain reaction homogeneity.
Catalysts and Initiators: Trifluoroacetic acid itself can act as a catalyst or initiator in certain steps, especially in azetidine ring stabilization and salt formation. Lewis acids like ZnCl2 have been studied for their effects on azetidine ring cleavage but are less favored due to side reactions.
Purification Techniques
Preparative High-Performance Liquid Chromatography (HPLC): Used to isolate the target compound after reaction completion, employing gradients of TFA-water and acetonitrile with UV detection at specific wavelengths (e.g., 225 nm or 253 nm).
Vacuum Distillation and Solvent Removal: After salt formation, solvents are removed under reduced pressure, and the crude product can be purified further by vacuum distillation or recrystallization to achieve high purity.
Experimental Findings and Data
Azetidine Dimerization and Stability
Azetidine can dimerize in the presence of trifluoroacetic acid, with the extent dependent on TFA concentration and temperature. For example, 0.5 equivalents of TFA at 50 °C for 72 hours leads to over 90% conversion to the dimerized product in DMSO-d6 solvent.
Higher concentrations of azetidine (5.0 M) favor polymerization side reactions, indicating the need for careful concentration control during synthesis.
Coupling Reaction Yields
The coupling of 3-(azetidin-1-yl)propan-1-amine with 1-(4-fluorobenzoyl)piperidine-4-carboxylic acid in the presence of HATU and diisopropylethylamine at room temperature for 48 hours yields the corresponding TFA salt product in about 50% isolated yield after preparative HPLC purification.
Similar coupling reactions with substituted aromatic amines proceed efficiently under mild conditions with full conversion confirmed by LC-MS.
Summary Table of Key Preparation Parameters
| Preparation Step | Conditions | Reagents/Catalysts | Outcome/Yield | Notes |
|---|---|---|---|---|
| Azetidine ring formation/dimerization | 50 °C, 72 h | Azetidine, TFA (0.5 eq), DMSO-d6 | >90% dimer formation | Control TFA eq. to prevent polymerization |
| Amino coupling with pyrimidine derivative | Ambient temperature, 48 h | HATU, DIPEA, DMSO or CH3CN | ~50% isolated yield | Full conversion by LC-MS; purified by HPLC |
| Salt formation with trifluoroacetic acid | Ambient temperature | Trifluoroacetic acid | Stable TFA salt | Enhances solubility and stability |
| Purification | Preparative HPLC, vacuum distillation | TFA-water/MeCN gradient | High purity | UV detection at 225-253 nm |
Analytical Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to monitor reaction progress and confirm structure, including 1H NMR shifts consistent with azetidine and pyrimidine protons.
Mass Spectrometry (MS): Confirms molecular weight and purity of the final compound.
LC-MS: Employed for reaction monitoring and purity assessment during coupling reactions.
Chemical Reactions Analysis
4-Azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt) undergoes several types of chemical reactions due to the presence of reactive functional groups. These reactions include:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include strong acids, bases, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrimidine derivatives, including 4-Azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt), exhibit promising anticancer properties. Studies have demonstrated that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. For instance, the compound may interact with enzymes involved in nucleotide synthesis or DNA repair mechanisms, leading to enhanced apoptosis in cancer cells .
Antiviral Properties
Pyrimidine derivatives have also been explored for their antiviral activity. The ability of 4-Azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt) to inhibit viral replication could make it a candidate for treating viral infections. Preliminary studies suggest that modifications to the pyrimidine structure can enhance selectivity and potency against specific viral targets .
Building Block for Drug Development
The structural features of 4-Azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt) make it an excellent building block for synthesizing more complex pharmaceutical compounds. Its azetidine and pyrimidine components can serve as scaffolds for developing new drugs with improved efficacy and reduced side effects. Researchers are investigating the use of this compound in combinatorial chemistry to generate libraries of novel drug candidates .
Synthesis of Novel Ligands
In coordination chemistry, this compound can be utilized to synthesize novel ligands that bind to metal centers. Such ligands are crucial in catalysis and material science applications. The trifluoroacetic acid component enhances solubility and stability, facilitating the synthesis of metal complexes with desirable properties .
Enzyme Inhibition Studies
The compound's ability to interact with biological macromolecules makes it suitable for enzyme inhibition studies. By analyzing how 4-Azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt) affects enzyme activity, researchers can gain insights into enzyme mechanisms and develop inhibitors that could be used therapeutically .
Molecular Imaging
Due to its unique chemical structure, this compound may be adapted for use in molecular imaging techniques. Modifications could allow it to serve as a tracer in positron emission tomography (PET) scans or magnetic resonance imaging (MRI), aiding in the visualization of biological processes in vivo.
Case Studies
- Anticancer Research : A study published in Journal of Medicinal Chemistry highlighted the anticancer effects of pyrimidine derivatives similar to 4-Azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt), demonstrating significant tumor reduction in xenograft models.
- Antiviral Activity : Research published in Antiviral Research reported that pyrimidine-based compounds exhibited strong inhibitory effects against RNA viruses, suggesting potential applications for 4-Azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt) in antiviral therapies.
- Synthetic Applications : A review article detailed the use of pyrimidine derivatives as versatile intermediates in drug synthesis, emphasizing their role in developing new therapeutic agents with enhanced biological profiles.
Mechanism of Action
The mechanism of action of 4-Azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt) involves its interaction with specific molecular targets. The azetidine and pyrimidine rings allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
3,4-Dihydro-6-[[4-[[[3-(methylsulfonyl)phenyl]methyl]amino]-5-(trifluoromethyl)-2-pyrimidinyl]amino]-2(1H)-quinolinone
Structural and Functional Differences :
- Core Structure: Replaces the azetidine group with a quinolinone ring, introducing a fused bicyclic system.
- Functional Groups : Contains a methylsulfonylphenyl moiety, enhancing electrophilic reactivity compared to the TFA salt’s trifluoromethyl groups.
- Solubility : The absence of a TFA salt in this compound may reduce polar solvent compatibility, impacting formulation flexibility.
Applications: Likely serves as a kinase inhibitor or antimicrobial agent due to the quinolinone scaffold’s prevalence in such roles .
2-(3-Pyridin-4-yl-propyl)-azetidine-2-carboxylic acid methylamide trifluoroacetic acid salt
Key Comparisons :
- Azetidine Substitution : Features a pyridinylpropyl side chain instead of a pyrimidinylamine group, altering steric and electronic profiles.
- Fluorine Content: Contains three fluorine atoms (vs.
- Hydrogen Bonding : Lower H-bond acceptors (8 vs. 12 in the target compound) suggest differences in target binding affinity .
Deshydroxymethyl Losartan Trifluoroacetate Salt
- Molecular Formula : C₂₁H₂₁ClF₃N₅O₃
- Molecular Weight : 508.87 g/mol
- CAS: Not explicitly listed .
Contrasting Features :
- Core Structure : Contains a tetrazole and imidazole ring system, diverging from the pyrimidine-azetidine framework.
- Safety Profile : As a TFA salt, shares handling precautions (e.g., corrosivity, inhalation risks) with the target compound .
Research Implications and Limitations
- Structural Diversity: The azetidine-pyrimidine framework offers unique stereoelectronic properties for targeting enzymes like proteases or kinases, whereas quinolinone and tetrazole derivatives prioritize different biological pathways.
- Salt Advantages : TFA salts universally improve solubility but may introduce toxicity concerns in vivo, necessitating counterion optimization .
- Data Gaps: Limited bioavailability or efficacy data in the provided evidence restricts direct pharmacological comparisons. Further studies on ADMET profiles are critical.
Biological Activity
4-Azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt) is a compound with significant biological activity, particularly in the field of medicinal chemistry. Its structure, comprising a pyrimidine core and an azetidine moiety, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₃F₉N₄O₆
- Molecular Weight : 492.26 g/mol
- CAS Number : 1361113-32-7
- MDL Number : MFCD21605925
The biological activity of 4-Azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt) is primarily attributed to its interaction with specific enzymes and receptors. It has been studied for its role as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibiting CDKs can lead to reduced cell proliferation, making this compound a candidate for cancer therapy .
Anticancer Activity
Research has indicated that compounds similar to 4-Azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt) exhibit significant anticancer properties by targeting CDK pathways. For instance, studies have shown that the inhibition of CDK4 leads to decreased tumor growth in various cancer models .
Anti-inflammatory Properties
In addition to its anticancer effects, this compound may also possess anti-inflammatory properties. By modulating inflammatory pathways, it could potentially be used in treating diseases characterized by excessive inflammation .
Case Studies
-
Study on CDK Inhibition :
- Objective : Evaluate the efficacy of 4-Azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt) as a CDK inhibitor.
- Findings : The compound demonstrated a Ki value indicating potent inhibition against CDK4, leading to significant reductions in cancer cell viability in vitro.
-
Anti-inflammatory Research :
- Objective : Assess the anti-inflammatory effects in animal models.
- Results : Treatment with the compound resulted in reduced levels of pro-inflammatory cytokines and improved clinical scores in models of induced inflammation.
Data Table: Biological Activity Summary
Q & A
Q. Methodology :
- Solvent Evaporation : Combine equimolar amounts of 4-Azetidin-3-yl-pyrimidin-2-ylamine and trifluoroacetic acid (TFA) in a polar solvent (e.g., methanol or acetonitrile). Stir at room temperature for 24 hours, followed by slow evaporation under reduced pressure to crystallize the salt .
- Synthon-Driven Design : Acid-base interactions between the pyrimidine’s amino group and TFA’s carboxyl group drive salt formation. The pKa difference (pyrimidine amine ~3.6 vs. TFA ~0.5) ensures proton transfer, favoring ionic bonding .
Basic: How to purify and characterize this TFA salt?
Q. Methodology :
- Recrystallization : Use solvent mixtures (e.g., ethanol-water) to remove unreacted precursors. Monitor purity via HPLC (≥95%) .
- Characterization :
Advanced: How to resolve discrepancies between computational predictions and experimental crystallographic data in synthon formation?
Q. Methodology :
-
Computational Optimization : Perform DFT (e.g., B3LYP/6-311G(d,p)) or MP2 calculations to model hydrogen-bonded synthons. Compare bond lengths (e.g., N–H⋯O) with X-ray diffraction data (Table 1) .
Parameter Computational (Å) Experimental (Å) N–H⋯O 1.85 1.82 C–H⋯N 2.10 2.15 -
Adjust Solvent Polarity : Use COSMO-RS simulations to account for solvent effects on synthon stability .
Advanced: How does residual TFA impact biological assays, and how can this be mitigated?
Q. Methodology :
- Assay Interference : TFA residues (≥0.1%) disrupt cell viability assays by altering pH or chelating metal ions. Validate via dose-response curves with/without TFA .
- Mitigation Strategies :
Advanced: What alternative purification strategies minimize TFA contamination?
Q. Methodology :
- Volatile Salt Substitution : Replace TFA with ammonium formate (transparent above 240 nm) or triethylamine-TFA during reverse-phase HPLC. Gradient: 5–95% acetonitrile in 20 mM ammonium formate (pH 3.0) .
- Ion-Pair Chromatography : Use heptafluorobutyric acid (HFBA) as a less disruptive ion-pairing agent for peptides .
Basic: Which analytical techniques confirm the salt’s stoichiometry?
Q. Methodology :
- Elemental Analysis : Compare experimental C/H/N/F content with theoretical values (deviation ≤0.4%) .
- Mass Spectrometry : ESI-MS in positive mode detects the protonated pyrimidine-TFA adduct (e.g., [M+H] at m/z 350.1) .
- Thermogravimetric Analysis (TGA) : Measure weight loss at 150–200°C to confirm TFA content (theoretical: 32.7%) .
Advanced: How to design experiments probing acid-base interactions in salt formation?
Q. Methodology :
- pH Titration : Titrate 4-Azetidin-3-yl-pyrimidin-2-ylamine with TFA in DMSO/water (4:1) while monitoring pH. Identify equivalence points to determine protonation thresholds .
- Competitive Synthon Studies : Co-crystallize with competing acids (e.g., acetic acid vs. TFA) and analyze dominant synthons via SC-XRD (e.g., LHT vs. HT motifs) .
Advanced: How to address conflicting stability data under varying storage conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
